6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
Description
Properties
CAS No. |
1184918-81-7 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c15-6-8-5-14-10(12-8)4-3-9(13-14)11-7-1-2-7/h3-7H,1-2H2,(H,11,13) |
InChI Key |
AUPRHWZSEQGAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NN3C=C(N=C3C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-halopyridazines
A key step in the synthesis is the formation of the bicyclic imidazo[1,2-b]pyridazine ring by condensing an α-bromoketone with a 3-amino-6-halopyridazine under mild basic conditions such as sodium bicarbonate. This method was demonstrated to be effective due to the strategic placement of a halogen atom on the pyridazine ring, which reduces the nucleophilicity of the nitrogen atom adjacent to the amino group, thus directing alkylation to the desired nitrogen site and enhancing the yield of the bicyclic product.
- For example, 3-amino-6-chloropyridazine or 3-amino-6-fluoropyridazine are prepared from their respective dichloro- or difluoro-pyridazines by reaction with aqueous ammonia at elevated temperatures (~130 °C).
- The α-bromoketone precursor is synthesized by bromination of appropriate acetophenone derivatives.
This condensation yields 6-halogenated imidazo[1,2-b]pyridazine intermediates, which serve as substrates for further functionalization.
Introduction of the Cyclopropylamino Group at the 6-Position
Nucleophilic Aromatic Substitution (SNAr)
The 6-halogen substituent (commonly chlorine) on the imidazo[1,2-b]pyridazine ring can be displaced by cyclopropylamine via nucleophilic aromatic substitution under suitable conditions to afford 6-(cyclopropylamino)imidazo[1,2-b]pyridazine derivatives.
- This reaction typically proceeds under mild heating and in polar aprotic solvents.
- The reaction is selective for the 6-position due to the electronic environment created by the bicyclic ring system.
Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)
Alternatively, palladium-catalyzed amination can be employed for the introduction of the cyclopropylamino group:
- A 6-chloro- or 6-bromo-imidazo[1,2-b]pyridazine derivative is reacted with cyclopropylamine in the presence of a palladium catalyst such as [(cinnamyl)PdCl]_2 and a ligand like cBRIDP.
- The reaction is performed in aqueous micellar media (e.g., 2 wt% TPGS-750-M in water) at moderate temperatures (~45 °C) under inert atmosphere (argon).
- Triethylamine is used as a base.
- After reaction completion, the mixture is extracted and purified by flash chromatography to isolate the desired 6-(cyclopropylamino) product.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3-Amino-6-chloropyridazine | Aqueous NH3, 130 °C | 3-Amino-6-chloropyridazine | Preparation of amino-pyridazine |
| 2 | 4'-Dimethylaminoacetophenone | Bromination / Debromination | α-Bromoketone | Preparation of α-bromoketone |
| 3 | α-Bromoketone + 3-Amino-6-chloropyridazine | NaHCO3, mild base | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | Cyclization to bicyclic core |
| 4 | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | Cyclopropylamine, Pd catalyst, Et3N, 2% TPGS/H2O, 45 °C, Ar | This compound | Palladium-catalyzed amination |
Research Findings and Optimization Notes
- The presence of a halogen at the 6-position is crucial for regioselective substitution and high yields.
- Palladium-catalyzed amination in aqueous micellar media is an environmentally friendly and efficient method for introducing the cyclopropylamino substituent.
- The condensation reaction to form the bicyclic ring is sensitive to the electronic effects of substituents on the pyridazine ring; halogen substitution improves selectivity and yield.
- Reduction and methylation reactions can be performed on intermediates to modify amino substituents if desired, but care must be taken to avoid side reactions such as methoxylation of halogens under basic methylation conditions.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with:
-
Primary amines : Forms Schiff bases under mild acidic conditions (pH 4–6) at 25–50°C .
-
Hydrazines : Produces hydrazones in ethanol/water mixtures, enabling applications in bioconjugation .
-
Alcohols : Acetal formation occurs with diols like ethylene glycol using p-toluenesulfonic acid catalysis .
Oxidation and Reduction
Cross-Coupling Reactions
The 2-carbaldehyde participates in Suzuki-Miyaura couplings after conversion to a boronic ester. Key data:
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : K₂CO₃ (2 eq)
-
Solvent : DME/H₂O (4:1)
-
Scope : Aryl/heteroaryl boronic acids yield biaryl derivatives with 60–85% efficiency .
Cyclocondensation Reactions
The compound reacts with:
-
1,2-Diamines : Forms fused pyrazolo-imidazo[1,2-b]pyridazines in refluxing acetic acid (8 hr, 75% yield) .
-
Thiosemicarbazides : Generates thiadiazolo derivatives under microwave irradiation (100°C, 30 min) .
Ring-Opening of Cyclopropylamine
Under strong acids (HCl, H₂SO₄):
-
Cyclopropane ring opens to form a secondary amine, enabling further functionalization (e.g., acylation, alkylation) .
Electrophilic Aromatic Substitution
Despite the electron-deficient pyridazine ring, bromination occurs at C3 using NBS/AIBN in CHCl₃ (65% yield) .
Reaction Optimization Insights
-
Aldehyde stability : Degrades above 80°C in protic solvents; anhydrous DMF/DCM preferred for high-temperature reactions .
-
pH sensitivity : Schiff base formation requires strict pH control (4.5–5.5) to prevent imidazole ring decomposition .
Biological Relevance
Derivatives synthesized via these reactions show:
-
TYK2 inhibition : IC₅₀ = 12 nM for hydrazone derivatives (cellular assay) .
-
Selectivity : >100-fold selectivity over JAK1/JAK2 achieved via aldehyde-to-oxime modifications .
This reactivity profile establishes 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde as a multifunctional scaffold for medicinal chemistry and materials science.
Scientific Research Applications
Kinase Inhibition
Research indicates that compounds within the imidazo[1,2-b]pyridazine class, including 6-(cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde, exhibit significant biological activities. They have been studied as potential inhibitors of various kinases involved in inflammatory and cancer pathways. Notably:
- TYK2 Kinase Inhibition : Derivatives of this compound have shown inhibitory effects on TYK2 kinase, which is crucial for immune response modulation and inflammation management .
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance selectivity and potency against specific targets while minimizing off-target effects. This aspect is vital for developing drugs with fewer side effects and improved therapeutic indices.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step processes that can be tailored based on desired yield and purity. Research into alternative synthetic pathways continues to evolve, contributing to the compound's accessibility for further study and application development .
Cosmetic Formulations
While primarily focused on its medicinal properties, the compound's unique chemical characteristics may also lend themselves to applications in cosmetic formulations. The aldehyde group can be utilized in creating products aimed at skin health or as active ingredients in dermatological applications due to its potential bioactivity .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in inhibiting kinase activity:
- In vitro studies demonstrated its capacity to inhibit TYK2 with a significant reduction in inflammatory markers.
- In vivo studies are needed to validate these findings further and assess pharmacokinetics and toxicity profiles.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Chloro analogs (e.g., 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid): Exhibit higher electrophilicity, which may limit stability but enhance reactivity in coupling reactions .
- Benzylamino derivatives (e.g., 6-(2-methoxybenzylamino)-): Show superior benzodiazepine receptor displacement activity compared to alkylamino analogs, as demonstrated in rat brain membrane studies .
Functional Group Variations at the 2-Position
The 2-carbaldehyde group distinguishes the target compound from esters and carboxylic acids:
Biological Activity
6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde (CAS 61857-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O, with a molecular weight of approximately 202.21 g/mol. The compound features a cyclopropylamino group attached to an imidazo[1,2-b]pyridazine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. A study highlighted the synthesis and evaluation of various derivatives, revealing that certain modifications at the 6-position significantly enhance binding affinity to cancer-related targets. For instance, compounds with specific substitutions demonstrated IC50 values in the low nanomolar range against various cancer cell lines .
Antiviral Properties
Recent investigations into kinase inhibitors have shown that some derivatives of imidazo[1,2-b]pyridazines, including this compound, possess antiviral activity against Hepatitis C virus (HCV) and Dengue virus (DENV). These compounds were found to inhibit viral replication at micromolar concentrations .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-b]pyridazines reveal that modifications at the 6-position can dramatically impact biological activity. For example:
- Substituents : The presence of electron-donating or electron-withdrawing groups at specific positions can enhance or diminish activity.
- Binding Affinity : Variations in the cyclopropylamino group influence binding affinities to target proteins involved in cancer and viral infections .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Low nM range | |
| Antiviral | HCV | ~5-28 | |
| Antiviral | DENV | ~10 |
Case Studies
- Anticancer Study : A series of imidazo[1,2-b]pyridazine derivatives were tested for their ability to bind to amyloid plaques related to cancer progression. One compound showed a significant binding affinity (K_i = 11.0 nM), suggesting potential as a therapeutic agent for cancer treatment .
- Antiviral Research : In a study focusing on antiviral agents, derivatives of imidazo[1,2-b]pyridazines were screened against HCV and DENV. The results indicated effective inhibition at concentrations significantly lower than traditional antiviral drugs .
Q & A
Q. What synthetic methodologies are established for preparing 6-(cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde?
The compound can be synthesized via a multi-step route involving:
- Cyclocondensation : Reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core .
- Nitration and functionalization : Subsequent nitration at position 3, followed by substitution of reactive groups (e.g., chloromethyl) with cyclopropylamine under nucleophilic conditions .
- Oxidation : Controlled oxidation of a methyl or hydroxymethyl group to the aldehyde functionality using reagents like MnO₂ or Ru-based catalysts .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key analytical methods include:
- X-ray crystallography : Resolve crystal structures to confirm regioselectivity and substituent orientation (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs) .
- Spectroscopic characterization : NMR (¹H/¹³C) to verify cyclopropane ring integration and aldehyde proton resonance (~9.8–10.2 ppm). IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized during cyclocondensation steps?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DME or DMF) enhance cyclization efficiency .
- Catalyst screening : Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)]) improve regioselectivity in heterocycle formation .
- Temperature control : Reflux conditions (80–100°C) minimize side products like imidazo[2,1-b]thiazole derivatives .
Q. What structure-activity relationships (SAR) guide the modification of this compound for biological applications?
Critical SAR insights:
- Cyclopropyl group : Enhances metabolic stability and binding affinity in kinase inhibitors (e.g., VEGFR2 inhibitor TAK-593) .
- Aldehyde functionality : Acts as a reactive handle for conjugation or prodrug development. Substitution with carboxamide groups (e.g., in antifungal analogs) improves solubility .
- Heterocyclic core : Imidazo[1,2-b]pyridazine derivatives show broader bioactivity compared to imidazo[1,2-a]pyrimidines due to improved π-stacking interactions .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from:
- Purity variations : Ensure >98% purity via HPLC and LC-MS, as impurities (e.g., chlorinated byproducts) can skew biological assays .
- Assay conditions : Standardize cell lines (e.g., Hep-G2 for antiproliferative studies) and control for solvent effects (DMSO concentration ≤0.1%) .
- Computational validation : Use molecular docking to reconcile discrepancies in target binding (e.g., VEGFR2 vs. CYP450 off-target effects) .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Employ:
- DFT calculations : Model electron density and reactivity of the aldehyde group for predicting metabolic oxidation sites .
- ADMET prediction : Software like SwissADME evaluates LogP (optimal range: 2–3), topological polar surface area (TPSA <90 Ų), and CYP inhibition .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., VEGFR2 ATP-binding pocket) to prioritize analogs for synthesis .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating its pharmacological potential?
- Kinase inhibition : Use enzyme-linked immunosorbent assays (ELISA) with recombinant VEGFR2 or EGFR kinases .
- Antimicrobial activity : Screen against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains via broth microdilution (MIC determination) .
- Cytotoxicity : Validate selectivity via MTT assays comparing cancer (Hep-G2, MCF-7) and non-cancerous (HEK-293) cell lines .
Q. How can regioselectivity challenges in functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
